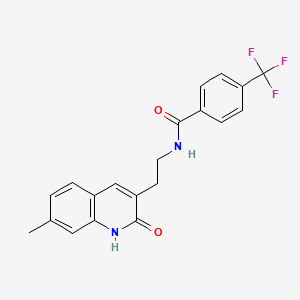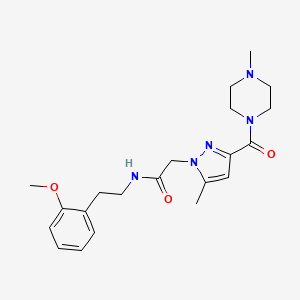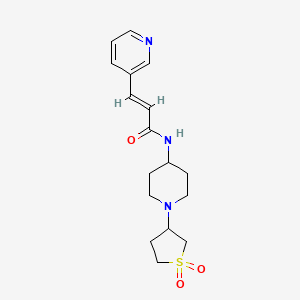
3-methoxy-N-(5-(2-(phenylthio)ethyl)-1,3,4-oxadiazol-2-yl)-2-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methoxy-N-(5-(2-(phenylthio)ethyl)-1,3,4-oxadiazol-2-yl)-2-naphthamide, also known as MPEPO, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPEPO is a selective antagonist of the metabotropic glutamate receptor 5 (mGluR5), which is a G-protein coupled receptor that plays a crucial role in synaptic plasticity, learning, and memory.
Aplicaciones Científicas De Investigación
Anticancer Potential
The compound's relevance in scientific research is highlighted by its role in anticancer activities. Studies have synthesized and tested oxadiazoline-substituted naphthalenyl acetates, revealing significant anticancer activity against various cancer cell lines, with some derivatives showing high potency and selectivity for non-solid tumor cell lines (Chaaban et al., 2014). Another investigation into 1,3,4-oxadiazole and benzimidazole derivatives demonstrated the most activity on breast cancer cell lines, highlighting the compound's potential in cancer treatment strategies (Salahuddin et al., 2014).
Anti-inflammatory and Analgesic Activities
The synthesis of related oxadiazoles has revealed promising anti-inflammatory and analgesic activities, underscoring the potential of such compounds in the development of new therapeutic agents for treating pain and inflammation (Narayana et al., 2005). Computational and pharmacological evaluations of novel derivatives have shown that certain compounds possess high analgesic and anti-inflammatory effects, further supporting the utility of this class of molecules in medicinal chemistry (Faheem, 2018).
Optical and Thermal Properties
Research into novel heterocyclic compounds, including those related to 3-methoxy-N-(5-(2-(phenylthio)ethyl)-1,3,4-oxadiazol-2-yl)-2-naphthamide, has explored their optical and thermal properties. These studies are crucial for understanding the physical characteristics of such compounds, which could influence their application in materials science and photonics (Shruthi et al., 2019).
Mechanisms of Action in Cell Death
A novel naphthyridine derivative has demonstrated the ability to induce different types of cell death depending on concentration, showing anticancer activity through necroptosis at low concentrations and apoptosis at higher levels. This dual mechanism highlights the compound's potential in cancer treatment, offering insights into the complex interactions between chemical structures and biological pathways (Kong et al., 2018).
Chelating Properties and Antifungal Activity
Studies on the chelating properties of transition metal chelates derived from benzofuran-1,3,4-oxadiazole combined molecules have shown these compounds' potential in developing new antifungal agents. Their ability to form stable chelates with metals could be exploited in various applications, including the pharmaceutical and agricultural industries (Varde & Acharya, 2017).
Propiedades
IUPAC Name |
3-methoxy-N-[5-(2-phenylsulfanylethyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S/c1-27-19-14-16-8-6-5-7-15(16)13-18(19)21(26)23-22-25-24-20(28-22)11-12-29-17-9-3-2-4-10-17/h2-10,13-14H,11-12H2,1H3,(H,23,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PASQMGFSIZXZDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC3=NN=C(O3)CCSC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-fluoro-N-(3-fluoro-4-methylphenyl)-3-[(2-methylcyclohexyl)sulfamoyl]benzamide](/img/structure/B2745132.png)
![3-(12-Oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)benzenesulfonyl fluoride](/img/structure/B2745133.png)
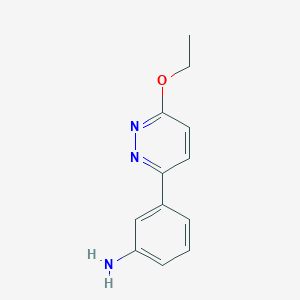

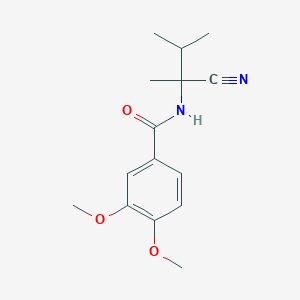

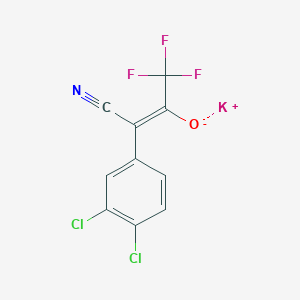
![N1-(3-chloro-2-methylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2745140.png)
![2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2745141.png)
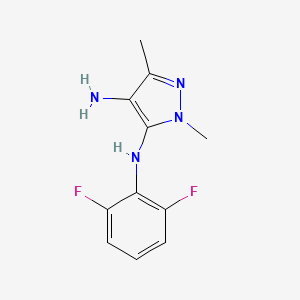
![3-[2-(3,5-dimethylisoxazol-4-yl)ethyl]-1-methyl-7-(2-thienyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2745145.png)
